
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- is an organic compound with the molecular formula C17H26O5. It is characterized by the presence of multiple ether linkages and a phenyl group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- typically involves the reaction of phenylmagnesium bromide with a suitable polyether compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, anhydrous conditions
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohols
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ether linkages can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14-Pentaoxahexadecan-16-ol: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
Pentaethylene glycol monomethyl ether: Another polyether compound with different functional groups, used primarily as a solvent.
Uniqueness
2,5,8,11,14-Pentaoxahexadec-15-ene, 1-phenyl- is unique due to the presence of both ether linkages and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
253871-03-3 |
|---|---|
Molekularformel |
C17H26O5 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H26O5/c1-2-18-8-9-19-10-11-20-12-13-21-14-15-22-16-17-6-4-3-5-7-17/h2-7H,1,8-16H2 |
InChI-Schlüssel |
DAZPJTGWYZHUDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
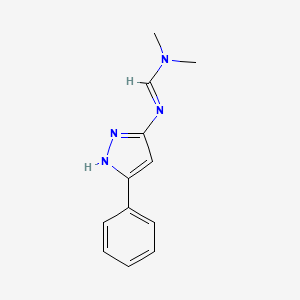

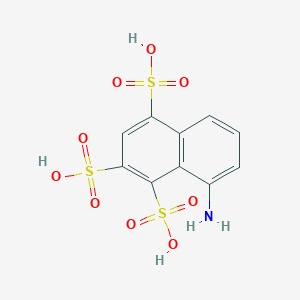
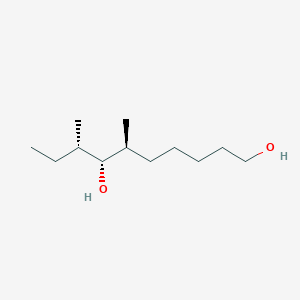
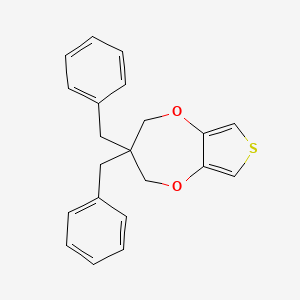

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
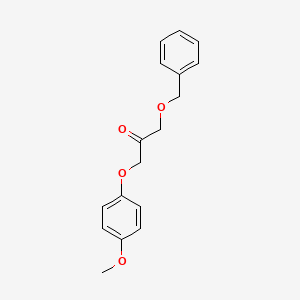
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
